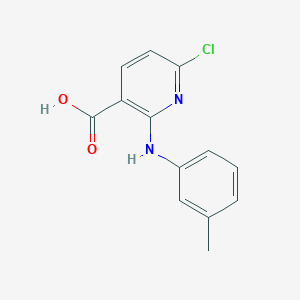

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-2-(3-methylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-3-2-4-9(7-8)15-12-10(13(17)18)5-6-11(14)16-12/h2-7H,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJWOZIMIXCWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=CC(=N2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid typically involves the following steps:

Nitration: The starting material, 2-chloropyridine, is nitrated to form 6-chloro-2-nitropyridine.

Reduction: The nitro group is then reduced to an amino group, resulting in 6-chloro-2-aminopyridine.

Coupling Reaction: The 6-chloro-2-aminopyridine undergoes a coupling reaction with 3-methylaniline to form 6-chloro-2-(3-methylanilino)pyridine.

Carboxylation: Finally, the compound is carboxylated at the 3rd position to yield 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylanilino groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. This inhibition can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Pyridine-3-carboxylic Acids

Several pyridine-3-carboxylic acid derivatives with halogen substituents have been characterized:

Key Findings :

Positional Isomers and Functional Group Variants

Carboxylic Acid vs. Carboxamide

- N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (C₁₃H₁₁ClN₂O₂) shares the same molecular formula as the target compound but replaces the carboxylic acid with a carboxamide (-CONH-) group .

- Impact : The amide group enhances hydrogen-bonding capacity but reduces acidity (pKa ~10 vs. ~4 for carboxylic acid).

Pyridine-2-carboxylic Acid Derivatives

Fused-Ring Systems

Amino-Substituted Analogs

- 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid (C₈H₉ClN₂O₂) features an ethylamino group at C6 . Impact: The ethylamino group introduces basicity (pKa ~8.5) and alters solubility in polar solvents compared to the target compound’s anilino group.

Biological Activity

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is C₉H₈ClN₃O₂. The compound features a pyridine ring substituted with a chloro group and an aniline derivative. The synthesis typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 3-methylaniline under controlled conditions to yield the desired product.

Table 1: Key Properties of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid

| Property | Value |

|---|---|

| Molecular Weight | 215.63 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO |

| LogP (Partition Coefficient) | 2.5 |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. While specific data on 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is limited, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Anticancer Properties

Research has suggested that compounds with similar structures may exhibit anticancer activity. For instance, studies on pyridine derivatives have demonstrated their ability to inhibit cell proliferation in several cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. The exact mechanism for 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid remains to be elucidated but may involve modulation of signaling pathways associated with cancer cell survival.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyridine derivatives. Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's. The neuroprotective mechanism may involve inhibition of monoamine oxidase enzymes, which are implicated in neurodegeneration.

Study 1: Antimicrobial Efficacy

In a study conducted by Zhang et al., various pyridine derivatives were tested for antimicrobial activity against a panel of pathogens. While specific results for 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid were not highlighted, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive bacteria .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyridine derivatives revealed that certain compounds induced apoptosis in breast cancer cell lines. The study found that these compounds could reduce cell viability significantly at concentrations as low as 20 µM after 48 hours . Although direct data on the target compound is lacking, it suggests potential pathways for further exploration.

Study 3: Neuroprotection

Research by Lee et al. highlighted the neuroprotective properties of similar pyridine derivatives in models of oxidative stress-induced neuronal damage. Compounds demonstrated an ability to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to toxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.